molecular formula C9H10ClNO4 B8028181 1-Chloro-2-ethoxy-3-methoxy-5-nitrobenzene

1-Chloro-2-ethoxy-3-methoxy-5-nitrobenzene

Cat. No.: B8028181
M. Wt: 231.63 g/mol
InChI Key: FLDWXZAUXLCRTP-UHFFFAOYSA-N
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Description

1-Chloro-2-ethoxy-3-methoxy-5-nitrobenzene is an aromatic compound with a benzene ring substituted with chlorine, ethoxy, methoxy, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-2-ethoxy-3-methoxy-5-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-chloro-2-ethoxy-3-methoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by nitration and subsequent substitution reactions. These processes are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-ethoxy-3-methoxy-5-nitrobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as halogenation, nitration, and sulfonation.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid or catalytic hydrogenation.

    Oxidation: The ethoxy and methoxy groups can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

    Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst (e.g., FeCl3).

    Nitration: Concentrated nitric acid and sulfuric acid mixture.

    Reduction: Tin and hydrochloric acid or hydrogen gas with a palladium catalyst.

Major Products

Scientific Research Applications

1-Chloro-2-ethoxy-3-methoxy-5-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-2-ethoxy-3-methoxy-5-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The compound’s electrophilic aromatic substitution reactions are facilitated by the electron-withdrawing effects of the nitro and chloro groups, making the benzene ring more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-ethoxy-5-methyl-3-nitrobenzene
  • 1-Chloro-2-ethoxy-4-methoxy-5-nitrobenzene
  • 1-Chloro-2-ethoxy-3-methoxy-4-nitrobenzene

Uniqueness

The presence of both ethoxy and methoxy groups provides a balance of electron-donating effects, while the nitro and chloro groups contribute to electron-withdrawing effects, making it a versatile compound for various chemical reactions .

Properties

IUPAC Name

1-chloro-2-ethoxy-3-methoxy-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4/c1-3-15-9-7(10)4-6(11(12)13)5-8(9)14-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDWXZAUXLCRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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